![molecular formula C11H14ClN3S B1416919 4-(4-Chlorophenyl)piperazine-1-carbothioamide CAS No. 25565-73-5](/img/structure/B1416919.png)
4-(4-Chlorophenyl)piperazine-1-carbothioamide
Overview
Description
4-(4-Chlorophenyl)piperazine-1-carbothioamide, also known as 4-CPPC, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound is a derivative of piperazine and is composed of a chlorophenyl group attached to a piperazine ring, which is further attached to a carbothioamide group. 4-CPPC has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-convulsant, and anti-cancer properties.
Scientific Research Applications
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 4-(4-Chlorophenyl)piperazine-1-carbothioamide is utilized in enzyme inhibition studies to understand the interaction between enzymes and potential inhibitors . This is crucial for the development of drugs that can modulate enzyme activity, which is a common strategy in treating diseases like cancer, where certain enzymes are overactive.
Medicinal Chemistry: Antitubercular Agents
The compound has been explored for its role in the design and synthesis of antitubercular agents. It’s part of a class of compounds that have shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . Research in this area focuses on creating derivatives with enhanced efficacy and reduced toxicity to human cells.
Drug Design: Molecular Docking and Screening
4-(4-Chlorophenyl)piperazine-1-carbothioamide: plays a role in drug design, particularly in molecular docking and screening processes . It’s used to study the interaction between small molecules and biological targets, which is a critical step in the rational design of drugs. The compound’s structure can be modified to improve binding affinity and selectivity towards specific proteins or receptors.
Industrial Uses: Chemical Synthesis
Although not explicitly mentioned for 4-(4-Chlorophenyl)piperazine-1-carbothioamide , related piperazine compounds are used in various industrial applications, including the synthesis of polymers, resins, and other materials . The compound’s chemical properties may lend itself to similar uses in industrial chemistry, serving as a building block for complex synthetic pathways.
properties
IUPAC Name |
4-(4-chlorophenyl)piperazine-1-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZSEHZNBCBHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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